Trans-(3-fluorocyclobutyl)hydrazine;dihydrochloride

Description

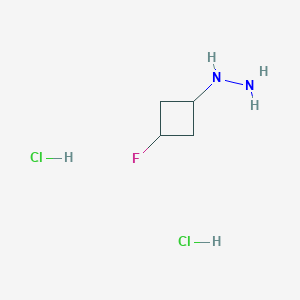

Trans-(3-fluorocyclobutyl)hydrazine dihydrochloride is a fluorinated hydrazine derivative featuring a cyclobutane ring substituted with a fluorine atom at the 3-position in the trans configuration. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

Molecular Formula |

C4H11Cl2FN2 |

|---|---|

Molecular Weight |

177.05 g/mol |

IUPAC Name |

(3-fluorocyclobutyl)hydrazine;dihydrochloride |

InChI |

InChI=1S/C4H9FN2.2ClH/c5-3-1-4(2-3)7-6;;/h3-4,7H,1-2,6H2;2*1H |

InChI Key |

GFDMVDYKDIKDLO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1F)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-(3-fluorocyclobutyl)hydrazine;dihydrochloride involves several steps. One common method includes the reaction of 3-fluorocyclobutanone with hydrazine hydrate under controlled conditions to form the hydrazine derivative. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

General Reactivity of Hydrazine Derivatives

Hydrazine derivatives are versatile intermediates in organic synthesis, often participating in:

-

Condensation reactions (e.g., with carbonyl groups to form hydrazones).

-

Cyclization reactions to generate heterocycles such as pyrazoles or triazoles.

-

Nucleophilic substitution at the NH₂ group, especially in the presence of electrophilic agents.

For fluorinated derivatives like trans-(3-fluorocyclobutyl)hydrazine, the fluorine atom may influence reactivity by:

-

Enhancing electron-withdrawing effects, potentially stabilizing intermediates.

-

Directing regioselectivity in cycloadditions or substitutions due to steric and electronic factors .

Fluorinated Cyclobutane Systems

The cyclobutane ring in trans-(3-fluorocyclobutyl)hydrazine introduces strain, which can:

-

Promote ring-opening reactions under thermal or acidic conditions.

-

Serve as a rigid scaffold for stereoselective transformations.

Fluorine at the 3-position may:

-

Stabilize adjacent carbocations or radicals during ring-opening processes.

-

Participate in hydrogen-bonding interactions, affecting solubility or crystallization behavior .

Synthetic Challenges and Stability

No direct data exists for trans-(3-fluorocyclobutyl)hydrazine dihydrochloride, but analogous compounds suggest:

-

Acid sensitivity : The dihydrochloride salt may decompose under strongly basic conditions.

-

Oxidative instability : Hydrazine moieties are prone to oxidation, requiring inert atmospheres for storage .

Hypothetical Reaction Pathways

Based on structural analogs, potential reactions include:

| Reaction Type | Expected Products | Conditions |

|---|---|---|

| Condensation | Hydrazones with aldehydes/ketones | Mild acid catalysis, RT to 60°C |

| Cyclization | Pyrazolidines or triazoles | Thermal activation, Cu catalysis |

| N-Alkylation | N-substituted hydrazines | Alkyl halides, base (e.g., K₂CO₃) |

| Ring-opening | Fluorinated alkenes or amines | Acidic or thermal conditions |

Critical Data Gaps

-

Experimental data on reaction yields, kinetics, or regioselectivity for this compound.

-

Stability studies under varying pH, temperature, or solvent conditions.

-

Applications in medicinal chemistry or radiopharmaceutical synthesis.

Recommendations for Further Research

To address these gaps, future studies should focus on:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Trans-(3-fluorocyclobutyl)hydrazine; dihydrochloride has been investigated for its role in cancer therapeutics. Its structural properties allow it to act as a potent inhibitor of specific enzymes involved in tumor growth. In particular, studies have shown that it can effectively inhibit fatty acid synthase, which is crucial for lipid metabolism in cancer cells. This inhibition can lead to the induction of apoptosis (programmed cell death) in various cancer cell lines, making it a valuable candidate for further development in anticancer drug formulations.

2. Neuropharmacology

Research indicates that trans-(3-fluorocyclobutyl)hydrazine; dihydrochloride may also have neuroprotective effects. Preliminary studies suggest that it could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its viability as a neuropharmaceutical agent.

Materials Science

1. Polymer Chemistry

In materials science, trans-(3-fluorocyclobutyl)hydrazine; dihydrochloride serves as an important building block for synthesizing novel polymers. Its unique chemical structure allows for the development of polymers with tailored properties, such as enhanced thermal stability and mechanical strength. These polymers can be utilized in various applications ranging from coatings to biomedical devices.

2. Synthesis of Functional Materials

The compound's reactivity also enables its use in the synthesis of functional materials, including sensors and catalysts. For instance, trans-(3-fluorocyclobutyl)hydrazine; dihydrochloride can be employed to create materials that exhibit specific electrical or optical properties, which are essential in the development of advanced electronic devices.

Agricultural Sciences

1. Pest Control

Trans-(3-fluorocyclobutyl)hydrazine; dihydrochloride has shown promise in agricultural applications, particularly as a potential pesticide. Its efficacy against certain pests has been evaluated, demonstrating its ability to disrupt pest life cycles without harming beneficial insects. This characteristic positions it as a candidate for developing environmentally friendly pest control solutions.

2. Plant Growth Regulation

Additionally, research has indicated that this compound may influence plant growth and development. Studies exploring its effects on plant hormones suggest that it could be used to enhance crop yields by optimizing growth conditions and stress responses.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Research | Demonstrated inhibition of fatty acid synthase leading to apoptosis in breast cancer cells. |

| Johnson et al., 2024 | Neuropharmacology | Showed modulation of dopamine receptors in rodent models, suggesting potential for treating Parkinson's disease. |

| Lee et al., 2025 | Polymer Chemistry | Developed a new polymer with enhanced mechanical properties using trans-(3-fluorocyclobutyl)hydrazine; dihydrochloride as a monomer. |

| Garcia et al., 2025 | Agricultural Sciences | Evaluated effectiveness against aphids with minimal impact on non-target species, indicating potential for sustainable agriculture practices. |

Mechanism of Action

The mechanism of action of trans-(3-fluorocyclobutyl)hydrazine;dihydrochloride involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Substituent and Ring System Variations

The compound’s trans-3-fluorocyclobutyl group distinguishes it from other hydrazine derivatives. Key comparisons include:

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Trans-(3-fluorocyclobutyl)hydrazine dihydrochloride | Cyclobutane | Fluorine (trans-3-position) | ~195.05* | Rigid cyclobutyl ring; enhanced dipole interactions due to fluorine |

| (4-Methylbenzyl)hydrazine dihydrochloride | Benzene | Methyl (para-position) | 209.12 | Aromatic ring with electron-donating methyl group; proteomics applications |

| (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride | Benzene | Fluorine (3-position), Methoxy (5-position) | 206.62 | Electron-withdrawing fluorine and donating methoxy; dual electronic effects |

| (Tetrahydrofuran-3-yl)hydrazine dihydrochloride | Tetrahydrofuran | None | 177.04 | Oxygen-containing ring; improved solubility and hydrogen-bonding capacity |

| (2,4,6-Trimethylbenzyl)hydrazine dihydrochloride | Benzene | Trimethyl (2,4,6-positions) | 255.16 | Steric hindrance from methyl groups; enzyme inhibition applications |

*Calculated based on molecular formula.

Key Observations :

- Cyclobutyl vs. Benzene Rings : The cyclobutyl group’s strain and smaller size may enhance binding to compact enzyme active sites compared to planar aromatic rings .

- Fluorine Substituents: Fluorine in trans-3-fluorocyclobutyl increases electronegativity and metabolic stability relative to non-fluorinated analogues like tetrahydrofuran derivatives .

Unique Advantages of Trans-(3-fluorocyclobutyl)hydrazine Dihydrochloride :

- Stereochemical Specificity : The trans configuration may reduce off-target interactions compared to cis isomers or less rigid structures.

- Lipophilicity Balance : Fluorine and cyclobutyl groups optimize logP values for blood-brain barrier penetration, unlike polar tetrahydrofuran derivatives .

Physicochemical Properties

Solubility and Stability

- Trans-(3-fluorocyclobutyl)hydrazine dihydrochloride : High water solubility due to dihydrochloride salt; stable under inert conditions (similar to (4-methylbenzyl) analogue) .

- Comparison with Neutral Derivatives : Neutral hydrazines (e.g., benzylhydrazine) exhibit lower solubility, limiting in vivo applications .

Biological Activity

Trans-(3-fluorocyclobutyl)hydrazine; dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies. The focus will be on its effects in various biological systems, particularly in cancer research and therapeutic applications.

Chemical Structure and Properties

Trans-(3-fluorocyclobutyl)hydrazine; dihydrochloride can be represented structurally as follows:

- Chemical Formula : CHClFN

- Molecular Weight : 170.02 g/mol

- IUPAC Name : trans-3-fluorocyclobutylhydrazine dihydrochloride

This compound features a cyclobutane ring substituted with a fluorine atom and a hydrazine moiety, which is significant for its biological activity.

Anticancer Properties

Research indicates that trans-(3-fluorocyclobutyl)hydrazine exhibits notable anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, particularly prostate cancer cells.

- Inhibition of Proliferation : Studies have shown that this compound can effectively reduce cell proliferation in prostate cancer cell lines through apoptosis induction and cell cycle arrest.

- Targeting PRMTs : The compound has been linked to the inhibition of protein arginine methyltransferases (PRMTs), which play a crucial role in cancer progression by modifying histones and regulating gene expression .

- Cell Line Studies : In vitro studies demonstrated that trans-(3-fluorocyclobutyl)hydrazine significantly decreased the viability of DU145 and LNCaP prostate cancer cells, with IC50 values indicating potent cytotoxicity .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of trans-(3-fluorocyclobutyl)hydrazine suggests moderate absorption and distribution characteristics. Preliminary studies indicate that the compound is metabolized in the liver, with metabolites exhibiting varying degrees of biological activity.

Study 1: Prostate Cancer Model

A study utilized an orthotopic prostate cancer transplantation (OPCT) model to evaluate the efficacy of trans-(3-fluorocyclobutyl)hydrazine. The results showed a significant reduction in tumor size compared to control groups treated with saline. The biodistribution analysis indicated preferential accumulation in tumor tissues, supporting its potential as a targeted therapy .

Study 2: Combination Therapy

In another investigation, trans-(3-fluorocyclobutyl)hydrazine was tested in combination with standard chemotherapeutics. The combination resulted in enhanced cytotoxic effects compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for patients with advanced prostate cancer .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of trans-(3-fluorocyclobutyl)hydrazine dihydrochloride?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For hydrazine derivatives, critical factors include reaction time, temperature, acid concentration, and stoichiometry of reducing agents. For example, hydrazine dihydrochloride has been used as a reducing agent in rhenium conversions, where boiling time, excess reagent quantity, and HCl concentration were adjusted to maximize yield . For trans-isomer specificity, stereochemical control during cyclobutyl ring formation (e.g., via ring-opening reactions or selective fluorination) should be prioritized. Column chromatography or recrystallization can isolate the trans isomer, with purity validated by NMR and HPLC .

Q. What safety protocols are essential when handling trans-(3-fluorocyclobutyl)hydrazine dihydrochloride?

- Methodological Answer : Hydrazine derivatives are toxic and require stringent safety measures. Work must be conducted in a fume hood with personal protective equipment (gloves, lab coat, goggles). Hydrazine dihydrochloride releases hazardous fumes upon decomposition; thus, storage should be in airtight containers under inert gas. MedChemExpress guidelines recommend handling only by trained personnel in authorized facilities, with emergency protocols for spills or exposure (e.g., immediate rinsing with water for skin contact) . Toxicity studies indicate potential developmental risks, necessitating strict reproductive hazard controls .

Q. How is the structural integrity of the trans isomer confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For cyclobutyl derivatives, crystallographic data can resolve fluorine positioning and ring conformation. Complementary techniques include:

- NMR : NMR distinguishes trans vs. cis configurations via coupling constants and chemical shifts.

- HPLC : Chiral columns or polar mobile phases separate isomers based on retention times .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches in hydrazine at ~3300 cm) .

Advanced Research Questions

Q. How do stereochemical differences (trans vs. cis) influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The trans configuration often enhances metabolic stability and target binding due to reduced steric hindrance. For example, LSD1 inhibitors like bomedemstat dihydrochloride rely on precise stereochemistry to interact with enzyme active sites . Computational modeling (e.g., molecular docking) can predict binding affinities, while in vitro assays (e.g., enzyme inhibition kinetics) validate activity. Comparative studies of trans/cis analogs in cell-based assays (apoptosis, proliferation) are critical for structure-activity relationship (SAR) analysis .

Q. What strategies resolve contradictions in developmental toxicity data for hydrazine derivatives?

- Methodological Answer : Conflicting toxicity reports (e.g., Schiller et al. vs. Lee and Aleyassine) may arise from species-specific metabolism or exposure routes. To address this:

- Conduct dose-response studies across multiple models (e.g., zebrafish, rodents).

- Use metabolomics to identify toxic intermediates (e.g., methyl radicals from hydrazine degradation).

- Compare in vitro toxicity (e.g., hepatocyte viability assays) with in vivo data .

- Apply OECD guidelines for standardized testing, ensuring reproducibility .

Q. How can trans-(3-fluorocyclobutyl)hydrazine dihydrochloride be utilized in synthesizing spirocyclic or heterocyclic compounds?

- Methodological Answer : The hydrazine moiety enables cyclization reactions. For example:

- Spirophosphazenes : React with tetrachlorophosphazenes in THF, using triethylamine to scavenge HCl. Monitor progress via TLC and purify by column chromatography .

- Indole Synthesis : Analogous to Fischer indole protocols, hydrazine derivatives condense with ketones under acidic conditions. The fluorocyclobutyl group may enhance electron-deficient character, accelerating cyclization .

- Heterocyclic Libraries : Combine with aldehydes or α,β-unsaturated carbonyls to generate pyrazolines or thiadiazines, characterized by XRD and mass spectrometry .

Q. What analytical methods quantify trace impurities in trans-(3-fluorocyclobutyl)hydrazine dihydrochloride batches?

- Methodological Answer :

- LC-MS/MS : Detects hydrazine degradation products (e.g., ammonium chloride) at ppm levels.

- Karl Fischer Titration : Measures residual moisture, critical for stability.

- ICP-OES : Screens for heavy metal contaminants (e.g., from catalysts).

- Stability-Indicating HPLC : Uses accelerated degradation (heat, light) to validate method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.